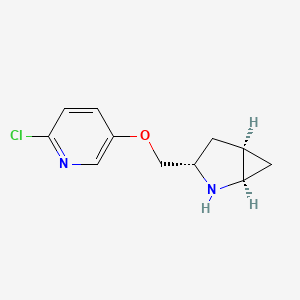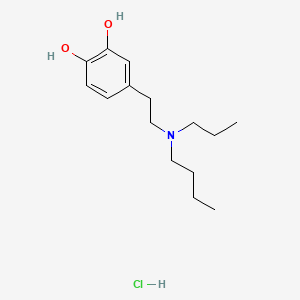
Glycerol 2-lactate
Vue d'ensemble
Description
Glycerol 2-lactate is an ester formed from glycerol and lactic acid. It is a compound of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Glycerol, a simple polyol compound, is a by-product of biodiesel production, while lactic acid is an organic acid commonly found in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycerol 2-lactate can be synthesized through the esterification of glycerol with lactic acid. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
Glycerol+Lactic Acid→Glycerol 2-lactate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of heterogeneous catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Glycerol 2-lactate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lactic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glycerol and lactic acid.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Transesterification: Catalysts such as sodium methoxide or lipases can be employed.
Major Products
Oxidation: Lactic acid, acetic acid, and other carboxylic acids.
Hydrolysis: Glycerol and lactic acid.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Glycerol 2-lactate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chemicals and as a solvent in various reactions.
Biology: this compound can be used in cell culture media as a carbon source for microbial growth.
Industry: this compound is used in the production of biodegradable plastics and as an additive in cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of glycerol 2-lactate involves its hydrolysis to glycerol and lactic acid. Lactic acid can then enter various metabolic pathways, such as the glycolytic pathway, where it is converted to pyruvate and subsequently to energy in the form of ATP. Glycerol can be phosphorylated to glycerol-3-phosphate, which can enter glycolysis or gluconeogenesis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol 1-lactate: Another ester of glycerol and lactic acid, differing in the position of esterification.
Glycerol 3-lactate: Similar to glycerol 2-lactate but with the esterification occurring at the third hydroxyl group of glycerol.
Propylene glycol lactate: An ester formed from propylene glycol and lactic acid.
Uniqueness
This compound is unique due to its specific esterification position, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its isomers.
Propriétés
IUPAC Name |
1,3-dihydroxypropan-2-yl 2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-4(9)6(10)11-5(2-7)3-8/h4-5,7-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDAUXUGSFYAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(CO)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165657 | |
| Record name | Propanoic acid, 2-hydroxy-, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21067-16-3 | |
| Record name | Propanoic acid, 2-hydroxy-, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21067-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol 2-lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021067163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCEROL 2-LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP0KCK8946 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)




![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
